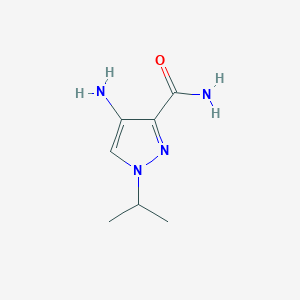

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 1644041-08-6

Cat. No.: VC7034980

Molecular Formula: C7H12N4O

Molecular Weight: 168.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1644041-08-6 |

|---|---|

| Molecular Formula | C7H12N4O |

| Molecular Weight | 168.2 |

| IUPAC Name | 4-amino-1-propan-2-ylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C7H12N4O/c1-4(2)11-3-5(8)6(10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) |

| Standard InChI Key | MRHYOJHSQNUWGF-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(C(=N1)C(=O)N)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-Amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide features a pyrazole ring substituted at positions 1, 3, and 4. The 1-isopropyl group enhances lipophilicity, while the 3-carboxamide and 4-amino groups introduce hydrogen-bonding capabilities critical for molecular interactions. The IUPAC name confirms the substituent positions: 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide .

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituent Geometry:

-

Position 1: Isopropyl group (propan-2-yl)

-

Position 3: Carboxamide (-CONH2)

-

Position 4: Amino (-NH2)

-

The molecular formula is C7H12N4O, with a molar mass of 168.20 g/mol . Computational models predict a planar pyrazole ring with the isopropyl group adopting a staggered conformation to minimize steric hindrance .

Synthetic Methodologies

Conventional Synthesis Routes

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxamide, a plausible route involves:

-

Hydrazine Cyclization: Reacting α,β-unsaturated ketones with hydrazine hydrate to form the pyrazole core .

-

Functionalization: Introducing the carboxamide and amino groups through nucleophilic substitution or hydrolysis .

A patent detailing the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid highlights challenges in industrial scalability, including low yields (26%) and difficult purification steps due to high water solubility of intermediates . These issues underscore the need for optimized catalysts and solvent systems in large-scale production.

Industrial Production Challenges

Key limitations identified in analogous syntheses include:

-

Solvent Selection: Ethyl acetate and water mixtures often lead to inefficient extractions .

-

Catalyst Dependency: Transition metals like InCl3 generate toxic waste, complicating post-treatment .

-

Yield Optimization: Scalability remains problematic, with most methods validated only at milligram scales .

Chemical Reactivity and Functional Group Transformations

Oxidation and Reduction

The carboxamide group undergoes reduction to form primary amines using agents like lithium aluminum hydride. Conversely, oxidation with potassium permanganate yields carboxylic acid derivatives. These transformations enable the synthesis of bioactive analogs .

Substitution Reactions

Comparative Analysis with Structural Analogs

Structural isomerism profoundly influences biological activity. The 5-isopropyl analog shows enhanced anticancer potency, while N-methylation in the third compound improves metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume